molecular formula C25H29N5O6S B298863 2-(2-ethoxy-4-{2-[({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]carbohydrazonoyl}phenoxy)acetamide

2-(2-ethoxy-4-{2-[({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]carbohydrazonoyl}phenoxy)acetamide

Cat. No.: B298863
M. Wt: 527.6 g/mol
InChI Key: ATEMCEWLYRTAND-VYYCAZPPSA-N
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Description

2-(2-ethoxy-4-{2-[({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]carbohydrazonoyl}phenoxy)acetamide is a complex organic compound with a unique structure that includes various functional groups such as oxadiazole, sulfanyl, and methoxyphenyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxy-4-{2-[({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]carbohydrazonoyl}phenoxy)acetamide involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the sulfanyl group. The final steps involve the coupling of the methoxyphenyl and ethoxy groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents is also crucial in ensuring efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethoxy-4-{2-[({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]carbohydrazonoyl}phenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

2-(2-ethoxy-4-{2-[({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]carbohydrazonoyl}phenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-ethoxy-4-{2-[({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]carbohydrazonoyl}phenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-[2-ethoxy-4-[(Z)-[[2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]ethanol
  • **2-[2-ethoxy-4-[(Z)-[[2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]propane

Uniqueness

The uniqueness of 2-(2-ethoxy-4-{2-[({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]carbohydrazonoyl}phenoxy)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H29N5O6S

Molecular Weight

527.6 g/mol

IUPAC Name

2-[2-ethoxy-4-[(Z)-[[2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide

InChI

InChI=1S/C25H29N5O6S/c1-3-34-21-13-18(9-12-20(21)35-15-22(26)31)14-27-28-23(32)16-37-25-30-29-24(36-25)6-4-5-17-7-10-19(33-2)11-8-17/h7-14H,3-6,15-16H2,1-2H3,(H2,26,31)(H,28,32)/b27-14-

InChI Key

ATEMCEWLYRTAND-VYYCAZPPSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N\NC(=O)CSC2=NN=C(O2)CCCC3=CC=C(C=C3)OC)OCC(=O)N

SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CSC2=NN=C(O2)CCCC3=CC=C(C=C3)OC)OCC(=O)N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CSC2=NN=C(O2)CCCC3=CC=C(C=C3)OC)OCC(=O)N

Origin of Product

United States

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